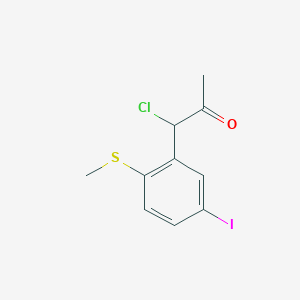

1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS. It is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one typically involves the following steps:

Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

Ketone Formation: The propan-2-one moiety is introduced through reactions involving acetylation or other carbonyl-forming reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and carbon atoms.

Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium iodide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted phenyl ketones, biaryl compounds, and various oxidized or reduced derivatives.

Applications De Recherche Scientifique

1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions through its chemical reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one

- 1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one

- 1-Bromo-1-(5-iodo-2-(methylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloro, iodo, and methylthio groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in various research and industrial applications.

Activité Biologique

1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, alongside a propan-2-one moiety. This structural configuration suggests significant potential for biological activity, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C10H10ClIOS

- Molecular Weight : 306.16 g/mol

- Structural Features :

- Chloro group (Cl)

- Iodo group (I)

- Methylthio group (S-CH3)

The presence of halogen atoms (chlorine and iodine) enhances the compound's reactivity, allowing it to participate in various chemical reactions that can be exploited in drug development and other applications.

Research indicates that this compound exhibits notable biological activities, primarily through its role as an enzyme inhibitor . The halogen substituents are known to facilitate interactions with biological macromolecules, enhancing the compound's efficacy in modulating enzyme activity.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in critical biological pathways. For instance:

- Neutral Sphingomyelinase (nSMase) : Preliminary studies suggest that this compound may inhibit nSMase, which plays a role in sphingolipid metabolism and has implications in neurodegenerative diseases like Alzheimer's. The inhibition of nSMase could potentially reduce exosome release from neuronal cells, thereby affecting neuroinflammation and cognitive decline .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique biological properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one | C10H10ClIOS | Similar structure with different iodo position |

| 1-Chloro-1-(4-bromo-2-(methylthio)phenyl)propan-2-one | C10H10BrOS | Exhibits different reactivity due to bromine |

| 1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-one | C10H10ClFOS | Fluorine's small size influences binding affinity |

This table illustrates how variations in halogen substituents can affect the biological activity and reactivity of similar compounds.

In Vivo Studies

Recent studies have explored the pharmacokinetics and efficacy of this compound in animal models. These investigations focus on:

- Cognitive Impairment : Research has indicated that this compound may reverse cognitive deficits in models of Alzheimer's disease by modulating lipid metabolism pathways through nSMase inhibition .

Structure–Activity Relationship (SAR)

A systematic SAR study has been conducted to evaluate how structural modifications impact biological activity. The findings suggest that the presence of both chloro and iodo groups is crucial for maintaining high inhibitory potency against targeted enzymes.

Safety and Toxicology

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary data indicate a favorable safety margin, but further studies are necessary to fully understand its toxicological implications.

Propriétés

Formule moléculaire |

C10H10ClIOS |

|---|---|

Poids moléculaire |

340.61 g/mol |

Nom IUPAC |

1-chloro-1-(5-iodo-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10ClIOS/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,1-2H3 |

Clé InChI |

WANHROLLGNPYJM-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C=CC(=C1)I)SC)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.